2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride
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Overview
Description
DB818 is a synthetic compound known for its potent inhibitory effects on Homeobox A9 (HOXA9), a transcription factor involved in regulating haematopoiesis and leukaemia cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
DB818 is synthesized through a series of chemical reactions involving diamidine phenyl-thiophene-benzimidazole sequences. The synthesis typically involves the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Thiophene Substitution: The benzimidazole core is then reacted with a thiophene derivative in the presence of a suitable base to introduce the thiophene moiety.
Diamidine Formation:
Industrial Production Methods
While specific industrial production methods for DB818 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DB818 undergoes several types of chemical reactions, including:
Oxidation: DB818 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically involving the reduction of the benzimidazole core.
Substitution: DB818 can participate in substitution reactions, particularly involving the thiophene and diamidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of DB818, as well as substituted analogs with modified thiophene or diamidine groups .
Scientific Research Applications
DB818 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DB818 is used as a model compound for studying the interactions of diamidine compounds with DNA and other biomolecules.
Biology: The compound is employed in research on gene regulation and transcription factor inhibition, particularly in the context of HOXA9.
Medicine: DB818 has shown promise as a potential therapeutic agent for treating acute myeloid leukaemia by inhibiting the growth of leukaemia cells and inducing apoptosis
Mechanism of Action
DB818 exerts its effects by inhibiting the interaction between Homeobox A9 (HOXA9) and DNA. This inhibition occurs through the binding of DB818 to the minor groove of the HOXA9 cognate nucleotide sequence, thereby preventing HOXA9-mediated transcription. The compound down-regulates the expression of HOXA9 target genes, including MYB proto-oncogene, transcription factor (MYB), MYC proto-oncogene, bHLH transcription factor (MYC), and BCL2 apoptosis regulator (BCL2), while up-regulating the expression of Fos proto-oncogene, AP-1 transcription factor subunit (FOS). This results in the suppression of leukaemia cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of DB818
DB818 stands out due to its potent inhibitory effects on HOXA9 and its ability to induce apoptosis in leukaemia cells. Its unique chemical structure, involving the diamidine phenyl-thiophene-benzimidazole sequence, allows for specific binding to the minor groove of the HOXA9 cognate nucleotide sequence, making it a valuable tool in scientific research and a promising candidate for therapeutic applications .
Biological Activity
The compound 2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride , also referred to as D1B, is a member of the benzimidazole class of compounds known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16N6S
- Molecular Weight : 360.436 g/mol
- Structure : The compound features a benzimidazole core linked to a thiophene and an amino group, which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C19H16N6S |
Molecular Weight | 360.436 g/mol |
Formal Charge | 0 |
Atom Count | 42 |
Bond Count | 45 |
Aromatic Bond Count | 23 |
The biological activity of D1B is primarily attributed to its ability to interact with DNA, specifically targeting the minor groove. Research indicates that the compound forms hydrogen bonds with DNA bases, which may inhibit transcription factors involved in gene expression. The binding affinity for DNA is notably high, with dissociation constants (K_d) reported under 10 nM .
Key Mechanisms:
- DNA Binding : The benzimidazole-thiophene module enhances minor groove recognition.
- Transcription Factor Inhibition : D1B can inhibit transcription factors such as PU.1, affecting gene regulation.
Biological Activity
D1B exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that compounds similar to D1B can induce apoptosis in cancer cells by disrupting DNA replication and transcription .
- Antimicrobial Activity : Preliminary studies suggest that D1B may possess antimicrobial properties, although further research is needed to quantify this effect.
Case Studies
- Inhibition of Tumor Growth :
- Transcription Factor Study :
- Comparative Analysis with Similar Compounds :
Properties
Molecular Formula |
C19H16N6S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[5-(4-carbamimidoylphenyl)thiophen-2-yl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C19H16N6S/c20-17(21)11-3-1-10(2-4-11)15-7-8-16(26-15)19-24-13-6-5-12(18(22)23)9-14(13)25-19/h1-9H,(H3,20,21)(H3,22,23)(H,24,25) |
InChI Key |
MSQVFIHMHRAMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=NC4=C(N3)C=C(C=C4)C(=N)N)C(=N)N |
Origin of Product |
United States |
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